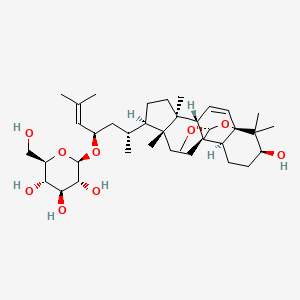![molecular formula C13H18ClNO2 B15293404 (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride is a compound with a molecular formula of C13H18ClNO2 and a molecular weight of 255.74 . It is known for its relevance in neurology research, particularly in the study of dopamine receptors and various neurological disorders such as Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, pain, and inflammation .
準備方法
The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride involves multiple steps, typically starting with the preparation of the naphtho[1,2-b][1,4]oxazin coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
化学反応の分析
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles like hydroxide or alkoxide ions.
科学的研究の応用
(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of complex organic molecules.
Biology: The compound is utilized in neurobiological studies to understand the functioning of dopamine receptors and their role in neurological disorders.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like Alzheimer’s, depression, and Parkinson’s disease.
作用機序
The mechanism of action of (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride involves its interaction with dopamine receptors in the brain. By binding to these receptors, it modulates the release and uptake of dopamine, thereby influencing various neurological pathways. This modulation can lead to changes in mood, cognition, and motor functions, making it a potential candidate for treating neurological disorders .
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
(4aR,10bR)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-10-4-2-9-3-5-12-13(11(9)8-10)16-7-6-14-12;/h2,4,8,12-14H,3,5-7H2,1H3;1H/t12-,13-;/m1./s1 |
InChIキー |
WICOLYXLUGQKHB-OJERSXHUSA-N |
異性体SMILES |
COC1=CC2=C(CC[C@@H]3[C@@H]2OCCN3)C=C1.Cl |
正規SMILES |
COC1=CC2=C(CCC3C2OCCN3)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


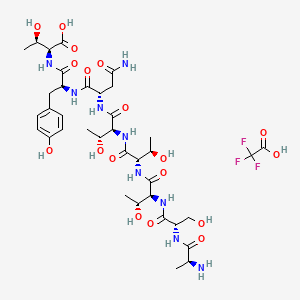
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)
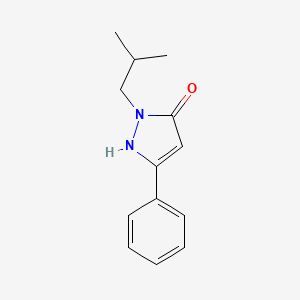
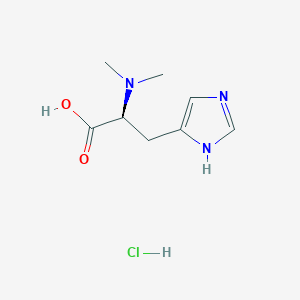
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
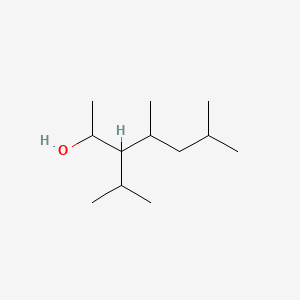
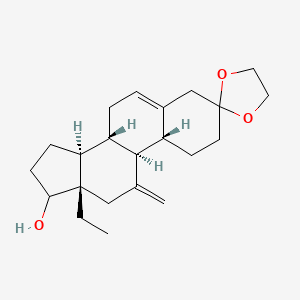

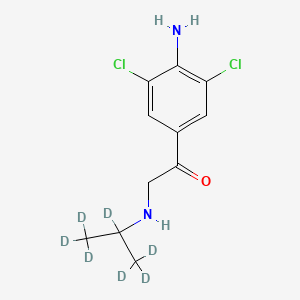
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
